1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chloroprop-2-en-1-ylamine with 1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted triazoles, oxides, and reduced amine derivatives.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and cellular processes.
Comparison with Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazole: Similar structure but lacks the amine group.
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,3-triazole: Different nitrogen arrangement in the triazole ring.
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-5-amine: Amine group at a different position on the triazole ring.
Uniqueness: 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7ClN4 |
---|---|
Molecular Weight |
158.59 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7ClN4/c6-2-1-3-10-4-8-5(7)9-10/h1-2,4H,3H2,(H2,7,9)/b2-1+ |
InChI Key |
LSZJDVNWHURHSY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=NC(=NN1C/C=C/Cl)N |
Canonical SMILES |
C1=NC(=NN1CC=CCl)N |
Origin of Product |
United States |
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